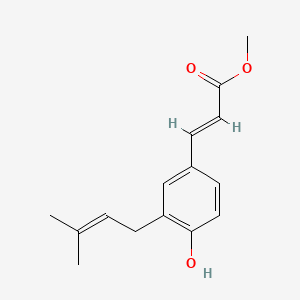

Plicatin B

Description

Plicatin B is a prenylated phenylpropanoid naturally occurring in Brazilian green propolis (Baccharis dracunculifolia) and other plants such as Psoralea juncea . Structurally, it features a methoxy-substituted aromatic ring conjugated to a prenyl side chain and an α,β-unsaturated carbonyl group (methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate) . This compound exhibits notable bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development .

Properties

CAS No. |

72704-01-9 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

methyl (E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-6,8-10,16H,7H2,1-3H3/b9-6+ |

InChI Key |

LZEOAWXRNGQEHO-RMKNXTFCSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C |

Synonyms |

methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate plicatin B acrylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues

| Compound | S. mutans | S. mitis | S. sanguinis | E. faecalis |

|---|---|---|---|---|

| This compound | 31.2 µg/mL | 31.2 µg/mL | 31.2 µg/mL | 125 µg/mL |

| Artepillin C | >250 µg/mL | >250 µg/mL | >250 µg/mL | >250 µg/mL |

| Compound 8 (Hydrogenated this compound) | 62.5 µg/mL | 31.2 µg/mL | 125 µg/mL | 125 µg/mL |

Data sourced from in vitro studies .

- Mechanistic Insights :

- This compound’s α,β-unsaturated carbonyl group enables covalent interactions with bacterial enzymes (e.g., sortase A in S. mutans), disrupting biofilm formation .

- Hydrogenation of this compound (yielding Compound 8 ) reduces its electrophilicity, decreasing activity against S. mutans but improving hydrophobicity for enhanced penetration into S. mitis .

- Drupanin , a hydrolysis product of this compound, shows diminished activity due to increased hydrophilicity from its carboxyl group .

Antioxidant Activity

This compound outperforms other phenolic compounds in neutralizing free radicals and protecting biomolecules like low-density lipoprotein (LDL) from oxidation:

Table 2: Antioxidant Efficacy in Lipid Peroxidation Models

| Compound | % Inhibition of LDL Oxidation (Fe³⁺-induced) | IC₅₀ (DPPH Radical Scavenging) |

|---|---|---|

| This compound | 92% | 8.5 µM |

| Erybraedin C | 89% | 9.2 µM |

| α-Tocopherol | 75% | 25.3 µM |

| Bitucarpin A | <10% | >100 µM |

Data compiled from experimental and computational studies .

- Structural Determinants :

Pharmacokinetic and Drug-Likeness Profiles

This compound adheres to key drug-likeness criteria, unlike some analogues:

Table 3: Physicochemical and ADMET Properties

| Parameter | This compound | Artepillin C | Compound 8 |

|---|---|---|---|

| MW | 276.3 | 300.3 | 280.3 |

| LogP | 3.1 | 4.2 | 2.8 |

| nHA/nHD | 3/1 | 3/1 | 3/1 |

| TPSA | 66.8 Ų | 66.8 Ų | 66.8 Ų |

| Lipinski Violations | 0 | 1 (MW >500) | 0 |

| Hepatotoxicity | Low | Moderate | Low |

ADMET predictions via pkCSM server .

- Key Observations :

Computational and Mechanistic Studies

- Molecular Docking : this compound forms stable hydrogen bonds with S. mutans sortase A (binding energy: −8.9 kcal/mol), outperforming Artepillin C (−6.2 kcal/mol) .

- Molecular Dynamics : Simulations (1500 ps) confirm this compound’s stable interaction with bacterial targets, maintaining RMSD <2.5 Å .

- DFT Studies : The prenyl side chain enhances copper(II) chelation, contributing to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.